1-[4-(3-METHOXYBENZYL)PIPERAZINO]-3-METHYL-1-BUTANONE
Description
1-[4-(3-Methoxybenzyl)piperazino]-3-methyl-1-butanone is a piperazine-derived compound featuring a 3-methoxybenzyl group attached to the piperazine ring and a 3-methylbutanone moiety. Piperazine scaffolds are widely utilized in drug design due to their conformational flexibility, which enhances receptor binding and pharmacokinetic properties . The 3-methoxybenzyl substituent may contribute to improved solubility and target selectivity compared to non-polar or halogenated analogs .
Properties
IUPAC Name |
1-[4-[(3-methoxyphenyl)methyl]piperazin-1-yl]-3-methylbutan-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26N2O2/c1-14(2)11-17(20)19-9-7-18(8-10-19)13-15-5-4-6-16(12-15)21-3/h4-6,12,14H,7-11,13H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JIDPCINGOJTBFK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(=O)N1CCN(CC1)CC2=CC(=CC=C2)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-[4-(3-METHOXYBENZYL)PIPERAZINO]-3-METHYL-1-BUTANONE typically involves the following steps:
Formation of the Piperazine Ring: The piperazine ring can be synthesized through cyclization reactions involving 1,2-diamine derivatives and sulfonium salts.
Substitution with Methoxybenzyl Group: The methoxybenzyl group is introduced through alkylation reactions using appropriate benzyl halides under basic conditions.
Attachment of the Butanone Moiety: The butanone moiety is attached via reductive amination reactions involving the piperazine derivative and a suitable ketone.
Industrial production methods may involve optimization of these synthetic routes to ensure high yield and purity of the final product.
Chemical Reactions Analysis
1-[4-(3-METHOXYBENZYL)PIPERAZINO]-3-METHYL-1-BUTANONE undergoes various chemical reactions, including:
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperature and pressure settings. Major products formed from these reactions depend on the specific reagents and conditions employed.
Scientific Research Applications
1-[4-(3-METHOXYBENZYL)PIPERAZINO]-3-METHYL-1-BUTANONE has several scientific research applications, including:
Medicinal Chemistry: The compound is used as an intermediate in the synthesis of various pharmaceutical agents with potential therapeutic properties.
Biological Studies: It is employed in studies investigating the biological activities of piperazine derivatives, including their antibacterial, antiviral, and anticancer properties.
Chemical Research: The compound is utilized in the development of new synthetic methodologies and reaction mechanisms involving piperazine derivatives.
Industrial Applications: It finds use in the production of specialty chemicals and materials with specific functional properties.
Mechanism of Action
The mechanism of action of 1-[4-(3-METHOXYBENZYL)PIPERAZINO]-3-METHYL-1-BUTANONE involves its interaction with molecular targets and pathways in biological systems. The piperazine moiety is known to interact with various receptors and enzymes, modulating their activity and leading to specific biological effects . The methoxybenzyl group may enhance the compound’s binding affinity and selectivity towards its targets .
Comparison with Similar Compounds
Substituent Effects on Bioactivity
- Methoxy vs. Halogen Groups : The 3-methoxybenzyl group in the target compound likely offers moderate electron-donating effects, enhancing solubility compared to halogenated analogs like the chlorobenzyl sulfonyl derivative . However, halogenated compounds (e.g., bromo-/chlorophenyl in ) may exhibit stronger hydrophobic interactions with target proteins.
- Piperazine vs.
Pharmacokinetic Considerations
- Molecular Weight and Lipophilicity : The trimethoxybenzoyl analog has a higher molecular weight, which may reduce blood-brain barrier penetration compared to the target compound. Conversely, halogenated analogs (e.g., ) likely exhibit increased logP values, favoring tissue distribution but risking slower clearance.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
